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The repurposing of existing drugs for oncology applications presents a promising avenue for

accelerating the development of novel cancer therapies. Chlorpromazine (CPZ), a first-

generation antipsychotic, has garnered significant attention for its potential anticancer

properties. This guide provides an objective comparison of the in vivo anticancer effects of

chlorpromazine with other antipsychotic agents, supported by experimental data from various

animal models.

Comparative Efficacy of Antipsychotics in Animal
Cancer Models
While direct head-to-head in vivo studies comparing the anticancer efficacy of various

antipsychotics are limited, this section summarizes the available quantitative data from

individual studies to facilitate an indirect comparison.
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Drug Cancer Type Animal Model
Key Efficacy
Data

Reference(s)

Chlorpromazine

(CPZ)

Colorectal

Cancer

HCT116

Xenograft (Mice)

In combination

with

pentamidine,

reduced tumor

volume by 59%

compared to

vehicle control.

[1]

B16 Melanoma
Transplantable

Tumor (Mice)

In combination

with bleomycin,

reduced tumor

size to 80 ± 20

mm³ vs. 540 ±

100 mm³ for

vehicle. Median

time to reach 100

mm³ tumor size

was 26 days vs.

15 days for

vehicle.

Sarcoma,

Colorectal

Cancer, Glioma,

Leukemia, Oral

Cancer

Various

Xenograft

Models (Mice)

Significantly

increased animal

survival time and

suppressed

tumor growth.

[2]

Trifluoperazine

(TFP)

Triple-Negative

Breast Cancer

4T1 Xenograft

(Mice)

40 mg/kg TFP

inhibited tumor

growth by 51.2%.

[3]
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Glioblastoma
U87MG

Xenograft (Mice)

5 mg/kg/day TFP

resulted in a

~50% reduction

in tumor weight

compared to

control at day 21.

[4]

Colorectal

Cancer

HCT116 & CT26

Xenograft (Mice)

Tumor growth

inhibition rates of

58.4% (HCT116)

and 54% (CT26).

[5]

Penfluridol
Triple-Negative

Breast Cancer

4T1 Orthotopic

Model (Mice)

Suppressed

primary tumor

growth by 49%

and brain

metastasis by

90%

(intracardiac

injection) and

72% (intracranial

injection).

[6]

Epithelial

Ovarian Cancer

HeyA8 & HeyA8-

MDR Xenograft

(Mice)

Significantly

decreased tumor

weight in both

paclitaxel-

sensitive and -

resistant models.

[7]

Pimozide Breast Cancer
MDA-MB-231

Xenograft (Mice)

Significantly

inhibited tumor

growth and

reduced lung

metastases.

[8]

Brain Tumors

Intracranial

Tumor Model

(Mice)

Inhibited tumor

growth by 45%.
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Prostate Cancer
TRAMP Mouse

Model

Reduced the

progression of

prostate cancer.

Thioridazine
Triple-Negative

Breast Cancer

MDA-MB-231

Xenograft (Mice)

10 mg/kg

resulted in a

63.73% inhibition

in tumor weight

and a 72.58%

prevention of

lung metastasis.

[9]

Breast Cancer
4T1 Murine

Model

Significantly

reduced tumor

growth and

inhibited

angiogenesis.

[10]

Gastric Cancer
HGC27-R

Xenograft (Mice)

In combination

with

trastuzumab,

resulted in

greater

reductions in

tumor volume

and weight than

either

monotherapy.

[11]

Risperidone Gastric Cancer
KATO-III

Xenograft (Mice)

Suppressed the

growth of

xenografted

tumors.

[12][13]

Colorectal

Cancer

SW480

Xenograft (Mice)

Suppressed the

proliferation of

xenografted

tumors.

[14]
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Sertindole Gastric Cancer
Xenograft Model

(Mice)

Oral

administration

suppressed

tumor growth.

[15]

Experimental Protocols
This section provides an overview of the methodologies employed in the cited key in vivo

experiments.

Chlorpromazine
Study: Chlorpromazine and Pentamidine Combination in Colorectal Cancer[1]

Animal Model: Mice with HCT116 cell xenografts.

Drug Administration: Chlorpromazine (5 mg/kg) and pentamidine (20 mg/kg) were

administered intraperitoneally five times a week.

Assessment: Tumor volume was measured to evaluate efficacy.

Study: Chlorpromazine and Bleomycin Combination in Melanoma[16]

Animal Model: Mice with transplanted B16 melanoma.

Drug Administration: Details on the specific doses and administration route for the

combination therapy were not fully provided in the abstract.

Assessment: Tumor size and the time required to reach a specific tumor volume were

measured.

Trifluoperazine
Study: Trifluoperazine in Triple-Negative Breast Cancer[3]

Animal Model: BALB/c mice with 4T1 xenografts and NOD/SCID mice with MDA-MB-468

xenografts.
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Drug Administration: Mice were administered daily intraperitoneal injections of 20 and 40

mg/kg TFP.

Assessment: Tumor growth, body weight, and immunohistochemical analysis of Ki67 and

cleaved caspase-3 were performed.

Penfluridol
Study: Penfluridol in Triple-Negative Breast Cancer[6]

Animal Model: Mice with orthotopic 4T1 breast cancer cells.

Drug Administration: Details on the specific doses and administration route were not fully

provided in the abstract.

Assessment: Primary tumor growth and metastasis to the brain were evaluated.

Pimozide
Study: Pimozide in Breast Cancer[8]

Animal Model: SCID mice with orthotopic MDA-MB-231 breast cancer cell xenografts.

Drug Administration: Specific dosing and administration route details were not provided in

the abstract.

Assessment: Tumor growth, lung metastasis, and immunohistochemical analysis of Ki67

and cleaved-caspase-3 were conducted.

Thioridazine
Study: Thioridazine in Triple-Negative Breast Cancer[9]

Animal Model: Mice with MDA-MB-231 xenografts.

Drug Administration: 10 mg/kg of thioridazine was administered.

Assessment: Tumor weight and the incidence of lung metastasis were measured.
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Risperidone
Study: Risperidone in Gastric Cancer[13]

Animal Model: Nude mice with xenografted KATO-III tumors.

Drug Administration: Details on the specific doses and administration route were not fully

provided in the abstract.

Assessment: Tumor growth was monitored.

Sertindole
Study: Sertindole in Gastric Cancer[15]

Animal Model: Mice with gastric cancer xenografts.

Drug Administration: Sertindole was administered orally.

Assessment: Tumor growth was evaluated.

Signaling Pathways and Mechanisms of Action
The anticancer effects of chlorpromazine and other antipsychotics are attributed to their

modulation of various cellular signaling pathways.

Chlorpromazine Signaling Pathways
Chlorpromazine has been shown to exert its anticancer effects through multiple mechanisms,

including the inhibition of the PI3K/AKT/mTOR pathway, disruption of YAP signaling, and

targeting of the mitotic kinesin KSP/Eg5.
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Caption: Key signaling pathways modulated by Chlorpromazine's anticancer activity.

Experimental Workflow for In Vivo Anticancer Drug
Screening
The general workflow for evaluating the anticancer effects of compounds like chlorpromazine in

animal models is depicted below.
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Caption: A generalized workflow for in vivo validation of anticancer compounds.
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Logical Relationship of Drug Repurposing in Oncology
The process of repurposing drugs like antipsychotics for cancer treatment follows a logical

progression from initial observation to potential clinical application.

Initial Observation
(e.g., Epidemiological Data,

In Vitro Screening)

Preclinical Validation
(Animal Models)

Leads to

Mechanistic Studies
(Signaling Pathways)
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Clinical TrialsSupports
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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